Saracatinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Saracatinib in Cancer Treatment

Saracatinib, also known as AZD0530, was initially developed as a potential treatment for various types of cancer. It functions by inhibiting Src family kinases, a group of enzymes involved in cell growth, proliferation, and survival. While it hasn't shown significant success as a single therapy in all cancers studied, research is ongoing ().

Saracatinib for Fibrotic Diseases

Recent research suggests Saracatinib may hold promise in treating fibrotic diseases, a condition characterized by excessive scar tissue formation in organs.

Pulmonary Fibrosis

Studies have shown that Saracatinib can block fibrotic responses in preclinical models of pulmonary fibrosis. It achieves this by affecting specific gene sets associated with fibrosis and reversing many fibrogenic pathways (). Clinical trials are currently underway to assess its safety and efficacy in humans with idiopathic pulmonary fibrosis (IPF) ().

Fibrodysplasia Ossificans Progressiva (FOP)

FOP is a rare genetic disorder causing the formation of bone outside the skeleton. Scientific research has demonstrated that Saracatinib can block the activity of the FOP receptor, potentially offering a therapeutic approach for this condition ().

Saracatinib for other Neurological Disorders

Limited research has explored the use of Saracatinib for other conditions, including:

Saracatinib, also known as AZD0530, is a synthetic small-molecule compound that acts as a potent dual inhibitor of Src family kinases and Abelson tyrosine kinase. Its chemical formula is C27H32ClN5O5, and it has a molecular weight of approximately 542.03 g/mol . Saracatinib is primarily recognized for its role in targeting protein tyrosine kinases that are often overexpressed in various cancers, including chronic myeloid leukemia and solid tumors .

- Saracatinib's mechanism of action depends on the targeted disease.

- In cancer, it inhibits Src family kinases, which play a role in cell proliferation and survival [].

- In Alzheimer's disease, it might modulate abnormal tau protein phosphorylation, a hallmark of the disease [].

- Studies suggest it disrupts pathways involved in fibrosis by affecting cell behavior and extracellular matrix organization in the lungs [].

- As an investigational drug, comprehensive safety data is not publicly available.

- Early clinical trials reported side effects like diarrhea, fatigue, and rash, which is typical for drugs targeting these pathways [, ].

- More information on safety and tolerability will likely emerge from ongoing clinical trials.

Please Note:

- The information provided is based on publicly available scientific research and may not be exhaustive.

- Saracatinib is still under investigation, and its safety and efficacy for various diseases require further clinical trials.

Saracatinib functions through several key chemical interactions, primarily involving the inhibition of phosphorylation processes mediated by Src and Abl kinases. The compound exhibits an IC50 value of 2.7 nM for Src and 30 nM for Abl . It inhibits the phosphorylation of various substrates, including focal adhesion kinase, which is critical for cell migration and invasion. The binding of saracatinib to these kinases prevents their activation, thereby disrupting downstream signaling pathways essential for tumor growth and metastasis .

Saracatinib demonstrates significant biological activity in various cancer models. It has been shown to:

- Inhibit cell proliferation: Saracatinib reduces the growth of prostate cancer cell lines (DU145 and PC3) by inducing G1/S phase cell cycle arrest .

- Reduce migration and invasion: In vitro studies indicate that saracatinib effectively decreases cell migration and invasion rates in A549 lung cancer cells by more than 60% at higher concentrations .

- Modulate signaling pathways: It decreases the expression of c-Myc and cyclin D1 while inhibiting ERK1/2 and glycogen synthase kinase 3 beta phosphorylation .

The synthesis of saracatinib involves several steps, typically starting from simpler organic compounds. While specific proprietary methods may not be disclosed in detail, general synthetic routes include:

- Formation of the core structure: This often involves coupling reactions to form the central scaffold that includes the chlorinated aromatic ring.

- Functionalization: Subsequent steps involve adding functional groups necessary for its inhibitory activity against Src and Abl kinases.

- Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels suitable for biological assays .

Saracatinib has several applications in medical research and potential therapeutic settings:

- Cancer Treatment: It is primarily studied for its efficacy in treating various cancers, particularly those with elevated Src kinase activity.

- Combination Therapy: Research suggests that saracatinib may enhance the effectiveness of other chemotherapeutic agents by sensitizing resistant cancer cells to treatment .

- Research Tool: Used extensively in preclinical studies to understand the role of Src kinases in tumor biology and resistance mechanisms.

Interaction studies have demonstrated that saracatinib can potentiate the effects of other drugs by inhibiting efflux pumps like ABCB1 (P-glycoprotein), which are often responsible for multidrug resistance in cancer cells. For example, it significantly increases the intracellular accumulation of doxorubicin in resistant cell lines, highlighting its potential as an adjuvant therapy to overcome drug resistance .

Several compounds exhibit similar mechanisms of action as saracatinib, particularly those targeting Src or Abl kinases. Here are some notable examples:

| Compound Name | Mechanism of Action | IC50 (nM) | Unique Features |

|---|---|---|---|

| Dasatinib | Dual BCR-ABL/Src inhibitor | 0.9 | Effective against Philadelphia chromosome-positive leukemias |

| Bosutinib | BCR-ABL/Src inhibitor | 0.8 | Selectively inhibits BCR-ABL with less off-target effects |

| Imatinib | BCR-ABL inhibitor | 0.01 | First-generation tyrosine kinase inhibitor with broader applications |

| Nilotinib | BCR-ABL inhibitor | 30 | More potent against resistant BCR-ABL mutations |

Uniqueness of Saracatinib

Saracatinib stands out due to its dual inhibition profile targeting both Src and Abl kinases, which allows it to address multiple pathways involved in tumor progression. Its ability to sensitize resistant cancer cells further enhances its therapeutic potential compared to other compounds that may target only one pathway or have limited efficacy against resistant forms of cancer.

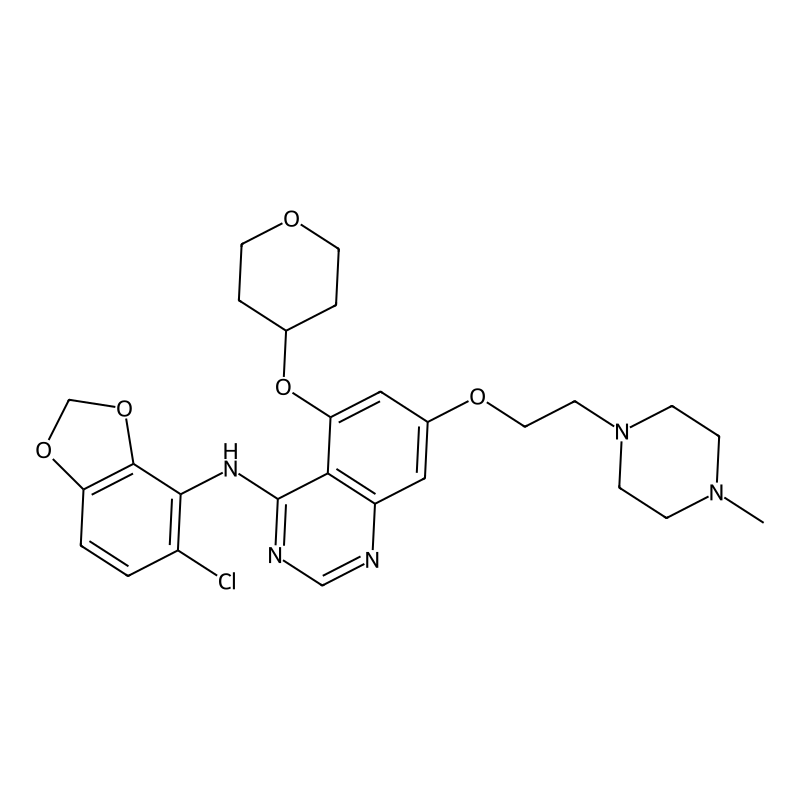

Saracatinib’s core structure consists of a quinazoline scaffold modified with three distinct functional groups (Figure 1). The quinazoline ring system is substituted at positions 4, 5, and 7 with:

- A (5-chloro-1,3-benzodioxol-4-yl)amino group at position 4, contributing hydrophobic and electron-deficient properties.

- A (tetrahydro-2H-pyran-4-yl)oxy group at position 5, enhancing solubility through ether linkages.

- A 2-(4-methylpiperazin-1-yl)ethoxy chain at position 7, enabling kinase binding via basic nitrogen interactions.

Key Structural Features:

- Molecular Formula: C₂₇H₃₂ClN₅O₅

- Molecular Weight: 542.03 g/mol.

- Functional Groups: Quinazoline core, benzodioxole, tetrahydropyran, methylpiperazine, and ether linkages.

Table 1: Functional Groups and Their Roles

The chlorobenzodioxole moiety is critical for inhibiting Src and Abl kinases, with an IC₅₀ of 2.7 nM for c-Src.

Molecular Mechanism of Src Kinase Inhibition

Saracatinib functions as a type II inhibitor that targets the adenosine triphosphate-binding site of Src kinases through a highly selective interaction mechanism [3]. The compound demonstrates exceptional potency against c-Src with an inhibition constant fifty of 2.7 nanomolar, establishing it as one of the most potent Src inhibitors available [1] [4]. The drug interacts with the inactive kinase conformation, inducing conformational changes in the catalytic site that render the adenosine triphosphate-binding pocket unavailable for natural substrate binding [3].

X-ray crystallography studies have revealed that saracatinib binds to the inactive conformation of Src kinases, specifically targeting the alpha carbon-out configuration [5]. This binding mode stabilizes the inactive state of the kinase, preventing the formation of the critical lysine 298-glutamic acid 313 salt bridge that is characteristic of active kinases [6]. The quinazoline scaffold of saracatinib forms hydrogen bonds with hinge residues, while the large chlorobenzodioxole moiety provides specificity through complementary interactions with the hydrophobic back pocket of the kinase domain [5].

The inhibition of Src kinase activity by saracatinib results in immediate downstream effects, including the reduction of autophosphorylation at tyrosine 419 in human cells and tyrosine 423 in mouse cells [7] [8]. This dephosphorylation event serves as a critical marker of effective Src inhibition and correlates directly with the therapeutic efficacy of the compound.

Abl Kinase Inhibition Characteristics

In addition to its primary effects on Src family kinases, saracatinib demonstrates significant inhibitory activity against Abl kinases with an inhibition constant fifty of 30 nanomolar [1] [3]. The mechanism of Abl inhibition follows a similar pattern to Src inhibition, with the compound binding to the adenosine triphosphate-binding site in the inactive conformation [3]. This dual specificity for both Src and Abl kinases enhances the therapeutic potential of saracatinib by simultaneously targeting two critical oncogenic pathways.

The Abl kinase inhibition contributes to the compound's antiproliferative effects, particularly in hematological malignancies where Bcr-Abl fusion proteins drive pathogenesis [2] [9]. Saracatinib's ability to inhibit both wild-type Abl and the oncogenic Bcr-Abl variant makes it a valuable therapeutic agent for treating chronic myeloid leukemia and other Abl-driven cancers [10].

| Kinase | IC50 (nM) | Selectivity | Primary Function |

|---|---|---|---|

| c-Src | 2.7 | High | Signal transduction, cell adhesion |

| c-Abl | 30.0 | High | DNA repair, cell cycle regulation |

| c-Yes | 4.0 | High | Src family member, proliferation |

| Fyn | 10.0 | High | Neuronal signaling, immune function |

| Lyn | 4.0 | High | B-cell signaling, immune regulation |

| Lck | 10.0 | High | T-cell activation, immune response |

Modulation of Downstream Signaling Cascades

Focal Adhesion Kinase Pathway Modulation

Saracatinib exerts profound effects on the focal adhesion kinase pathway, which represents one of the most critical downstream targets of Src kinase activity [7] [8]. The compound effectively inhibits focal adhesion kinase phosphorylation at tyrosine 861, an Src-dependent phosphorylation site, while leaving tyrosine 397 phosphorylation unaffected [11]. This selective inhibition pattern demonstrates the specificity of saracatinib's mechanism and its ability to modulate focal adhesion dynamics without completely disrupting cellular adhesion machinery.

The inhibition of Src-mediated focal adhesion kinase phosphorylation results in significant functional consequences, including reduced cell migration, decreased invasion capacity, and altered cytoskeletal organization [2] [8]. These effects are particularly relevant in cancer biology, where focal adhesion kinase activation promotes metastatic behavior and tumor progression.

Phosphoinositide 3-kinase/AKT/mechanistic Target of Rapamycin Signaling Inhibition

Saracatinib demonstrates significant modulatory effects on the phosphoinositide 3-kinase/AKT/mechanistic target of rapamycin signaling pathway, which plays a central role in cell survival, proliferation, and metabolism [2] [12]. The compound reduces AKT phosphorylation in a cell-type dependent manner, with the most pronounced effects observed in cells harboring epidermal growth factor receptor mutations [12].

The inhibition of this pathway by saracatinib leads to the induction of autophagy, a cellular degradation process that can promote cancer cell death under certain conditions [13]. This autophagy induction represents a unique mechanism through which saracatinib exerts its anticancer effects, distinguishing it from other kinase inhibitors that primarily induce apoptosis [3].

Extracellular Signal-Regulated Kinase Pathway Effects

The modulation of extracellular signal-regulated kinase signaling represents another critical aspect of saracatinib's mechanism of action [2] [12]. The compound effectively reduces extracellular signal-regulated kinase 1/2 phosphorylation, leading to decreased cellular proliferation and altered gene expression patterns [14]. This inhibition is particularly pronounced in cells with mutant epidermal growth factor receptor, where saracatinib demonstrates superior efficacy compared to other Src inhibitors [12].

Signal Transducer and Activator of Transcription 3 Pathway Modulation

Interestingly, saracatinib exhibits complex effects on signal transducer and activator of transcription 3 signaling, with some studies reporting increased phosphorylation following treatment [2] [15]. This paradoxical activation may represent a compensatory mechanism whereby cells attempt to maintain survival signals in response to Src inhibition [2]. Understanding this reactivation pattern is crucial for optimizing combination therapies that can effectively block multiple survival pathways simultaneously.

| Signaling Pathway | Effect | Functional Outcome | Clinical Relevance |

|---|---|---|---|

| Src/Focal Adhesion Kinase | Inhibited | Reduced cell adhesion and migration | Decreased metastatic potential |

| Human Epidermal Growth Factor Receptor Family | Inhibited | Reduced proliferation signals | Enhanced sensitivity to targeted therapy |

| Phosphoinositide 3-kinase/AKT | Inhibited | Decreased cell survival | Increased apoptosis susceptibility |

| Extracellular Signal-Regulated Kinase | Inhibited | Reduced proliferation | Cell cycle arrest |

| Signal Transducer and Activator of Transcription 3 | Reactivated | Compensatory survival signals | Potential resistance mechanism |

Cross-Reactivity with Other Tyrosine Kinases

Src Family Kinase Selectivity Profile

Saracatinib demonstrates exceptional selectivity within the Src family kinases, inhibiting multiple members with nanomolar potency [4] [16]. The compound effectively targets c-Yes with an inhibition constant fifty of 4 nanomolar, Fyn with 10 nanomolar, Lyn with 4 nanomolar, Blk with 10 nanomolar, Fgr with 10 nanomolar, and Lck with 10 nanomolar [4]. This broad activity within the Src family enhances the therapeutic potential of the compound by simultaneously targeting multiple kinases that contribute to oncogenic signaling.

The high selectivity for Src family kinases results from the conserved structural features within this kinase family, particularly in the adenosine triphosphate-binding pocket architecture [12]. This selectivity profile is advantageous for therapeutic applications, as it allows for comprehensive inhibition of Src-mediated signaling while minimizing off-target effects on unrelated kinase families.

Epidermal Growth Factor Receptor Family Interactions

Saracatinib exhibits moderate cross-reactivity with epidermal growth factor receptor kinases, demonstrating an inhibition constant fifty of 66 nanomolar against wild-type epidermal growth factor receptor [4] [12]. This cross-reactivity is particularly relevant in cancer therapy, where epidermal growth factor receptor overexpression and mutation contribute to tumor progression and drug resistance.

The compound's ability to inhibit epidermal growth factor receptor phosphorylation varies significantly depending on the mutational status of the receptor [12]. In cells harboring activating epidermal growth factor receptor mutations, saracatinib demonstrates enhanced efficacy in reducing receptor autophosphorylation compared to cells with wild-type receptors [17]. This differential activity suggests that saracatinib may be particularly effective in treating cancers driven by mutant epidermal growth factor receptor.

Limited Cross-Reactivity with Other Receptor Tyrosine Kinases

Despite its potent activity against Src and Abl kinases, saracatinib demonstrates limited cross-reactivity with other major receptor tyrosine kinase families [4] [18]. The compound shows weak inhibitory activity against c-Kit with an inhibition constant fifty of 200 nanomolar and minimal activity against platelet-derived growth factor receptor and vascular endothelial growth factor receptor [4].

This selectivity profile is advantageous from a therapeutic standpoint, as it reduces the likelihood of dose-limiting toxicities associated with broad-spectrum kinase inhibition [18]. The selective inhibition pattern allows for higher doses to be administered safely, potentially improving therapeutic efficacy while maintaining an acceptable safety profile.

Implications for Combination Therapy

The cross-reactivity profile of saracatinib has important implications for combination therapy strategies [2] [12]. The compound's ability to simultaneously target Src family kinases and moderately inhibit epidermal growth factor receptor creates opportunities for synergistic interactions with other targeted therapies [19]. Studies have demonstrated enhanced efficacy when saracatinib is combined with epidermal growth factor receptor inhibitors or mechanistic target of rapamycin inhibitors, suggesting that the cross-reactivity profile can be leveraged to create more effective treatment regimens [2] [15].

| Kinase Family | Primary Targets | Selectivity | Therapeutic Implications |

|---|---|---|---|

| Src Family Kinases | Src, Yes, Fyn, Lyn, Blk, Fgr, Lck | High | Comprehensive Src pathway inhibition |

| Abl Family | c-Abl, Bcr-Abl | High | Effective against Abl-driven malignancies |

| Epidermal Growth Factor Receptor Family | Epidermal Growth Factor Receptor (moderate) | Moderate | Enhanced efficacy in mutant epidermal growth factor receptor cancers |

| Platelet-Derived Growth Factor Receptor | Limited activity | Low | Minimal off-target effects |

| Vascular Endothelial Growth Factor Receptor | Limited activity | Low | Reduced angiogenesis-related toxicity |

| c-Kit | Weak activity | Low | Minimal hematopoietic effects |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

SRC family

SRC [HSA:6714] [KO:K05704]

Other CAS

Wikipedia

Dates

2: de Wispelaere M, LaCroix AJ, Yang PL. The small molecules AZD0530 and dasatinib inhibit dengue virus RNA replication via Fyn kinase. J Virol. 2013 Jul;87(13):7367-81. doi: 10.1128/JVI.00632-13. Epub 2013 Apr 24. PubMed PMID: 23616652; PubMed Central PMCID: PMC3700292.

3: Gangadhar TC, Clark JI, Karrison T, Gajewski TF. Phase II study of the Src kinase inhibitor saracatinib (AZD0530) in metastatic melanoma. Invest New Drugs. 2013 Jun;31(3):769-73. doi: 10.1007/s10637-012-9897-4. Epub 2012 Nov 15. PubMed PMID: 23151808; PubMed Central PMCID: PMC3600382.

4: Nam HJ, Im SA, Oh DY, Elvin P, Kim HP, Yoon YK, Min A, Song SH, Han SW, Kim TY, Bang YJ. Antitumor activity of saracatinib (AZD0530), a c-Src/Abl kinase inhibitor, alone or in combination with chemotherapeutic agents in gastric cancer. Mol Cancer Ther. 2013 Jan;12(1):16-26. doi: 10.1158/1535-7163.MCT-12-0109. Epub 2012 Nov 9. PubMed PMID: 23144237.

5: Liu KJ, He JH, Su XD, Sim HM, Xie JD, Chen XG, Wang F, Liang YJ, Singh S, Sodani K, Talele TT, Ambudkar SV, Chen ZS, Wu HY, Fu LW. Saracatinib (AZD0530) is a potent modulator of ABCB1-mediated multidrug resistance in vitro and in vivo. Int J Cancer. 2013 Jan 1;132(1):224-35. doi: 10.1002/ijc.27649. Epub 2012 Jun 13. PubMed PMID: 22623106; PubMed Central PMCID: PMC3459133.

6: Kaye S, Aamdal S, Jones R, Freyer G, Pujade-Lauraine E, de Vries EG, Barriuso J, Sandhu S, Tan DS, Hartog V, Kuenen B, Ruijter R, Kristensen GB, Nyakas M, Barrett S, Burke W, Pietersma D, Stuart M, Emeribe U, Boven E. Phase I study of saracatinib (AZD0530) in combination with paclitaxel and/or carboplatin in patients with solid tumours. Br J Cancer. 2012 May 22;106(11):1728-34. doi: 10.1038/bjc.2012.158. Epub 2012 Apr 24. PubMed PMID: 22531637; PubMed Central PMCID: PMC3364128.

7: Fujisaka Y, Onozawa Y, Kurata T, Yasui H, Goto I, Yamazaki K, Machida N, Watanabe J, Shimada H, Shi X, Boku N. First report of the safety, tolerability, and pharmacokinetics of the Src kinase inhibitor saracatinib (AZD0530) in Japanese patients with advanced solid tumours. Invest New Drugs. 2013 Feb;31(1):108-14. doi: 10.1007/s10637-012-9809-7. Epub 2012 Mar 14. PubMed PMID: 22415795.

8: Hannon RA, Finkelman RD, Clack G, Iacona RB, Rimmer M, Gossiel F, Baselga J, Eastell R. Effects of Src kinase inhibition by saracatinib (AZD0530) on bone turnover in advanced malignancy in a Phase I study. Bone. 2012 Apr;50(4):885-92. doi: 10.1016/j.bone.2011.12.017. Epub 2012 Jan 8. PubMed PMID: 22245630.

9: Gucalp A, Sparano JA, Caravelli J, Santamauro J, Patil S, Abbruzzi A, Pellegrino C, Bromberg J, Dang C, Theodoulou M, Massague J, Norton L, Hudis C, Traina TA. Phase II trial of saracatinib (AZD0530), an oral SRC-inhibitor for the treatment of patients with hormone receptor-negative metastatic breast cancer. Clin Breast Cancer. 2011 Oct;11(5):306-11. doi: 10.1016/j.clbc.2011.03.021. Epub 2011 May 3. PubMed PMID: 21729667; PubMed Central PMCID: PMC3222913.

10: Mackay HJ, Au HJ, McWhirter E, Alcindor T, Jarvi A, MacAlpine K, Wang L, Wright JJ, Oza AM. A phase II trial of the Src kinase inhibitor saracatinib (AZD0530) in patients with metastatic or locally advanced gastric or gastro esophageal junction (GEJ) adenocarcinoma: a trial of the PMH phase II consortium. Invest New Drugs. 2012 Jun;30(3):1158-63. doi: 10.1007/s10637-011-9650-4. Epub 2011 Mar 12. PubMed PMID: 21400081.

11: Fury MG, Baxi S, Shen R, Kelly KW, Lipson BL, Carlson D, Stambuk H, Haque S, Pfister DG. Phase II study of saracatinib (AZD0530) for patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC). Anticancer Res. 2011 Jan;31(1):249-53. PubMed PMID: 21273606; PubMed Central PMCID: PMC3705960.

12: Renouf DJ, Moore MJ, Hedley D, Gill S, Jonker D, Chen E, Walde D, Goel R, Southwood B, Gauthier I, Walsh W, McIntosh L, Seymour L. A phase I/II study of the Src inhibitor saracatinib (AZD0530) in combination with gemcitabine in advanced pancreatic cancer. Invest New Drugs. 2012 Apr;30(2):779-86. doi: 10.1007/s10637-010-9611-3. Epub 2010 Dec 18. PubMed PMID: 21170669.

13: Dalton RN, Chetty R, Stuart M, Iacona RB, Swaisland A. Effects of the Src inhibitor saracatinib (AZD0530) on renal function in healthy subjects. Anticancer Res. 2010 Jul;30(7):2935-42. PubMed PMID: 20683035.

14: Arcaroli JJ, Touban BM, Tan AC, Varella-Garcia M, Powell RW, Eckhardt SG, Elvin P, Gao D, Messersmith WA. Gene array and fluorescence in situ hybridization biomarkers of activity of saracatinib (AZD0530), a Src inhibitor, in a preclinical model of colorectal cancer. Clin Cancer Res. 2010 Aug 15;16(16):4165-77. doi: 10.1158/1078-0432.CCR-10-0066. Epub 2010 Aug 3. PubMed PMID: 20682712; PubMed Central PMCID: PMC3805460.

15: Morrow CJ, Ghattas M, Smith C, Bönisch H, Bryce RA, Hickinson DM, Green TP, Dive C. Src family kinase inhibitor Saracatinib (AZD0530) impairs oxaliplatin uptake in colorectal cancer cells and blocks organic cation transporters. Cancer Res. 2010 Jul 15;70(14):5931-41. doi: 10.1158/0008-5472.CAN-10-0694. Epub 2010 Jun 15. PubMed PMID: 20551056; PubMed Central PMCID: PMC2906706.

16: Hannon RA, Clack G, Rimmer M, Swaisland A, Lockton JA, Finkelman RD, Eastell R. Effects of the Src kinase inhibitor saracatinib (AZD0530) on bone turnover in healthy men: a randomized, double-blind, placebo-controlled, multiple-ascending-dose phase I trial. J Bone Miner Res. 2010 Mar;25(3):463-71. doi: 10.1359/jbmr.090830. Erratum in: J Bone Miner Res. 2012 Jun;27(6):1435. PubMed PMID: 19775203.

17: Rajeshkumar NV, Tan AC, De Oliveira E, Womack C, Wombwell H, Morgan S, Warren MV, Walker J, Green TP, Jimeno A, Messersmith WA, Hidalgo M. Antitumor effects and biomarkers of activity of AZD0530, a Src inhibitor, in pancreatic cancer. Clin Cancer Res. 2009 Jun 15;15(12):4138-46. doi: 10.1158/1078-0432.CCR-08-3021. Epub 2009 Jun 9. PubMed PMID: 19509160.

18: Chen Y, Guggisberg N, Jorda M, Gonzalez-Angulo A, Hennessy B, Mills GB, Tan CK, Slingerland JM. Combined Src and aromatase inhibition impairs human breast cancer growth in vivo and bypass pathways are activated in AZD0530-resistant tumors. Clin Cancer Res. 2009 May 15;15(10):3396-405. doi: 10.1158/1078-0432.CCR-08-3127. PubMed PMID: 19451593.

19: Lara PN Jr, Longmate J, Evans CP, Quinn DI, Twardowski P, Chatta G, Posadas E, Stadler W, Gandara DR. A phase II trial of the Src-kinase inhibitor AZD0530 in patients with advanced castration-resistant prostate cancer: a California Cancer Consortium study. Anticancer Drugs. 2009 Mar;20(3):179-84. doi: 10.1097/CAD.0b013e328325a867. PubMed PMID: 19396016; PubMed Central PMCID: PMC3225398.

20: Green TP, Fennell M, Whittaker R, Curwen J, Jacobs V, Allen J, Logie A, Hargreaves J, Hickinson DM, Wilkinson RW, Elvin P, Boyer B, Carragher N, Plé PA, Bermingham A, Holdgate GA, Ward WH, Hennequin LF, Davies BR, Costello GF. Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Mol Oncol. 2009 Jun;3(3):248-61. doi: 10.1016/j.molonc.2009.01.002. Epub 2009 Feb 7. PubMed PMID: 19393585.